3,5-dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide
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Overview
Description
3,5-dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, substituted with a carboxamide group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving a nitrile oxide and an appropriate dipolarophile.
Final Coupling: The final step involves coupling the oxadiazole-containing moiety with the benzofuran core under suitable conditions, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening and formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) and organolithium or Grignard reagents (for nucleophilic substitution) are frequently employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzofuran and oxadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique electronic properties could make it useful in the development of organic semiconductors or light-emitting diodes (LEDs).
Biological Research: The compound could be used as a probe to study biological pathways involving benzofuran or oxadiazole derivatives.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring could play a role in binding to metal ions or other biomolecules, while the benzofuran core might interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds also contain the oxadiazole ring and have been studied for their medicinal properties.
Imidazole Derivatives: These compounds share some structural similarities and have broad applications in medicinal chemistry.
Indole Derivatives: Indoles are another class of heterocycles with significant biological activity.
Uniqueness
3,5-dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide is unique due to the combination of its benzofuran core and oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness can be leveraged in designing compounds with specific biological or material properties.
Properties
CAS No. |
1018143-46-8 |
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Molecular Formula |
C21H19N3O3 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3,5-dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H19N3O3/c1-13-8-9-17-16(12-13)14(2)19(26-17)21(25)22-11-10-18-23-20(24-27-18)15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,22,25) |
InChI Key |
NTAOYWZLAOVIDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NCCC3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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